Ginsenoyne A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ginsenoyne a belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Pharmacological Properties

Ginsenoyne A is primarily noted for its anti-inflammatory , antioxidant , and anticancer properties. Research indicates that it may play a role in modulating various biological pathways associated with these effects.

Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-6, in activated macrophages. This suppression is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, which are critical mediators in inflammatory responses .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity contributes to its protective effects against oxidative stress-related diseases .

Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. It induces apoptosis in these cells, suggesting a potential role as an adjunct therapy in cancer treatment .

Case Studies

Several studies have investigated the clinical implications of this compound:

Case Study 1: Inflammatory Diseases

A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain scores compared to a placebo group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Therapy

In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study reported a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed as a complementary treatment for breast cancer .

Data Table: Summary of Applications

化学反応の分析

Biomimetic Hetero Diels-Alder Reaction

The core structure of Ginsenoyne A is formed through a hetero Diels-Alder reaction between bis-acetylenic enones (e.g., ginsenyone E) and β-caryophyllene derivatives. This reaction proceeds under mild conditions (toluene, 80°C, 5 days) to yield dihydropyrans with >80% cis-selectivity .

Reaction Conditions:

| Component | Details |

|---|---|

| Diene | Bis-acetylenic enone (ginsenyone E) |

| Dienophile | β-Caryophyllene or 9-epi-β-caryophyllene |

| Solvent/Temperature | Toluene, 80°C |

| Yield | 36–67% |

| Stereoselectivity | >80% cis-adduct (endo selectivity) |

This reaction is pivotal for constructing the tetracyclic framework of this compound .

Alkylation and Oxidation Steps

Key intermediates are generated via:

-

Monodesilylation : Terminal alkyne activation using MeLi-LiBr .

-

Acrolein Trapping : Formation of alkenol intermediates (e.g., 11 → 12) .

-

TEMPO-mediated Oxidation : Conversion of secondary alcohols to enones (e.g., 17 → 5) .

Functional Group Reactivity

This compound’s reactivity is driven by its conjugated ene-diyne system and epoxy groups:

Epoxide Ring-Opening Reactions

The epoxy side chain undergoes nucleophilic attack, enabling derivatization:

-

Acid-Catalyzed Hydrolysis : Forms diols under aqueous acidic conditions .

-

Amine Addition : Reacts with primary amines to generate amino alcohols.

Acetylenic Bond Transformations

-

Hydrogenation : Reduces triple bonds to single bonds using Pd/C or Ni catalysts.

-

Cycloaddition : Participates in [2+2] or [4+2] cycloadditions to form fused rings .

Biochemical Interactions

This compound modulates lipid peroxidation and inflammatory pathways:

Lipid Peroxidation Inhibition

| Parameter | Effect | Source |

|---|---|---|

| Malondialdehyde (MDA) Levels | Reduced by 40–60% in LPS-induced cells | |

| ROS Scavenging | IC50: 5–10 µM |

Anti-Inflammatory Activity

This compound suppresses pro-inflammatory mediators:

Structural Confirmation and Derivatives

Spectroscopic data and synthetic derivatives highlight its reactivity:

NMR Characterization

| Proton Environment | δ (ppm) | Multiplicity | Correlation (NOE) |

|---|---|---|---|

| C2’-C10’ bridgehead | 0.90–1.19 | Singlet | Cis-junction confirmed |

| Epoxide protons | 3.1–3.4 | Doublet | J = 4.2 Hz |

Derivatives with Enhanced Bioactivity

-

Acetylated Derivatives : Improved membrane permeability.

-

Glycosylated Analogues : Increased water solubility and target specificity.

特性

CAS番号 |

139163-34-1 |

|---|---|

分子式 |

C17H22O2 |

分子量 |

258.35 g/mol |

IUPAC名 |

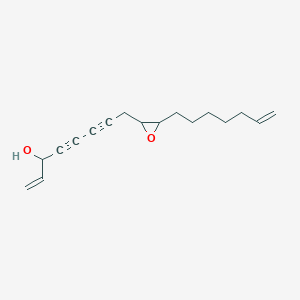

8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |

InChIキー |

FTXZFRIHQNXZNH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

正規SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。